molecular formula C5H5NOS B1664039 2-Acetylthiazole CAS No. 24295-03-2

2-Acetylthiazole

Cat. No.: B1664039
CAS No.: 24295-03-2
M. Wt: 127.17 g/mol
InChI Key: MOMFXATYAINJML-UHFFFAOYSA-N
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Preparation Methods

Traditional Synthesis Methods

Direct Acetylation of Thiazole

The earliest reported method involves reacting thiazole with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine. Alessandro Medici’s 1984 work demonstrated this approach, but yields remained low (45–55%) due to poor regioselectivity and side reactions. Thiazole’s inherent stability and electron-deficient nature necessitate harsh conditions, often leading to decomposition. For instance, prolonged reaction times (12–24 hours) at elevated temperatures (80–100°C) are required, yet yields rarely exceed 60%.

Indirect Methods via 2-Bromo Thiazole

Dondoni’s 1991 method introduced a two-step process:

  • Silanization : 2-Bromo thiazole is treated with trimethylsilyl chloride to form a silylated intermediate.
  • Aldol Condensation : The intermediate undergoes reaction with acetylating agents, followed by acidic workup to yield 2-acetylthiazole.
    While this method improved regioselectivity, it introduced complexity through multiple purification steps and high raw material consumption. Yields of 75–80% were reported, but the requirement for expensive silylation reagents rendered the process economically unfeasible for industrial scales.

Modern Synthesis: Optimized Three-Step Route

Preparation of 2-Amino Thiazole

The patented method begins with synthesizing 2-amino thiazole via cyclization of thiourea and chloroacetaldehyde in toluene at 60–90°C. Key parameters include:

  • Molar Ratio : Chloroacetaldehyde to thiourea (1.3–1.6:1)
  • Reaction Time : 1.5–2.5 hours
  • Yield : 69.9–79.8% (Table 1)

Table 1: Synthesis of 2-Amino Thiazole

Chloroacetaldehyde (g) Thiourea (g) Temperature (°C) Yield (%)
40 30 60 69.9
43 30 70 79.8
49 30 90 78.0

Bromination of 2-Amino Thiazole

Diazotization and bromination convert 2-amino thiazole to 2-bromo thiazole:

  • Diazotization : Treatment with concentrated nitric acid and sodium nitrite at 0–10°C forms a diazonium salt.
  • Bromination : The diazonium salt reacts with sodium bromide and copper sulfate, yielding 2-bromo thiazole at 85.8–84.2% efficiency.
    Critical to success is maintaining temperatures below 10°C to suppress nitration byproducts.

Acetylation of 2-Bromo Thiazole

The final step employs butyllithium-mediated acetylation with ethyl acetate:

  • Conditions : -80°C to -78°C, 1.5–2 hours
  • Molar Ratio : 2-Bromo thiazole:butyllithium:ethyl acetate = 1:1.5:1.3–2
  • Yield : 94.7–95.2% (Table 2)

Table 2: Optimization of Acetylation Conditions

Butyllithium (mol) Ethyl Acetate (mol) Temperature (°C) Yield (%)
0.18 0.30 -78 95.2
0.18 0.20 -80 94.7
0.20 0.25 -78 95.0

Comparative studies highlight the necessity of low temperatures and precise stoichiometry. At -50°C (Comparative Example 2), yield drops to 87%, while pre-mixing ethyl acetate with ether (Comparative Example 1) reduces efficiency to 85%.

Mechanistic Insights and Industrial Implications

Reaction Mechanism

The acetylation proceeds via a lithium-halogen exchange:

  • Butyllithium abstracts bromine from 2-bromo thiazole, forming a lithiated intermediate.
  • Nucleophilic attack on ethyl acetate generates a tetrahedral intermediate, which collapses to release this compound. The exclusion of organic solvents during ethyl acetate addition enhances reaction kinetics by ensuring immediate interaction with the lithiated species.

Chemical Reactions Analysis

Maillard Reaction Mechanism

2-Acetylthiazole forms primarily through the Maillard reaction, a non-enzymatic browning process between amino acids (e.g., cysteine) and reducing sugars (e.g., d-glucose). Key steps include:

  • α-Dicarbonyl precursors : Glyoxal (GO) and methylglyoxal (MGO) are generated from glucose degradation .

  • Cysteine reactivity : l-Cysteine reacts with MGO or GO, with a preference for MGO due to its higher reactivity .

  • Pathway prioritization : At a 1:1 molar ratio of cysteine to MGO, this compound dominates. Excess cysteine shifts pathways toward pyrazine formation .

Reaction Components Key Conditions Major Product
Glucose + CysteineHeat, Maillard conditionsThis compound
MGO + Cysteine1:1 molar ratioThis compound

Synthetic Methods

A multi-step synthesis involves:

  • 2-Amino thiazole formation : Reaction of thiourea with chloroacetaldehyde in toluene .

  • Bromination : Conversion of 2-amino thiazole to 2-bromo thiazole via nitric acid and sodium bromide .

  • Acetylation : Use of butyllithium and ethyl acetate to introduce the acetyl group .

Step Reagents Conditions
1Thiourea, chloroacetaldehyde, tolueneStirring at constant temp
2Sulfuric acid, nitric acid, NaBr, CuSO₄Controlled cooling
3Butyllithium, ethyl acetateOptimized reaction temp

Aldol Condensations

The enolate of this compound reacts with chiral aldehydes to form 3-deoxy aldos-2-uloses and 3-deoxy 2-ulosonic acids. This pathway is critical for synthesizing biologically relevant molecules like 3-deoxy-D-manno-2-octulosonic acid (KDO) .

Preparation of Chiral Alcohols and Triazolothiazoles

This compound serves as a precursor in:

  • Triazolothiazole synthesis : Used in medicinal chemistry for functional group transformations .

  • Chiral alcohol formation : Employed in asymmetric synthesis to generate stereochemically complex compounds .

Stability and Storage

  • Melting point : 65.5°C .

  • Boiling point : 89–91°C at 12 mmHg .

  • Storage : Requires inert atmosphere at room temperature to prevent degradation .

Solubility and Sensitivity

  • Solubility : Slightly soluble in water; fully soluble in organic solvents (e.g., DMSO) .

  • Odor threshold : Detected at 4 ppb, with a nutty, popcorn-like aroma .

Research Trends and Challenges

Recent studies emphasize optimizing Maillard reaction conditions to maximize this compound yield while minimizing pyrazine formation . Challenges include controlling intermediate hydrolysis pathways and scaling synthetic methods for industrial applications .

References PubMed Study on Maillard Reaction Pathways ACS Study on Reaction Prioritization LookChem Synthetic Method Journal of Organic Chemistry on Aldol Reactions Nanjing Chemical Material Corp. Application Data

Scientific Research Applications

2-Acetylthiazole is a thiazole derivative with the molecular formula C5H5NOSC_5H_5NOS. It is a volatile compound that has been identified as a flavor compound in various food products . Research suggests it has potential applications in various fields, including food chemistry, and potentially in pharmacology .

Scientific Research Applications

Flavor Chemistry:

  • Maillard Reaction and Food Flavor: this compound is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food . It has been identified as a key component in the aroma profiles of various cooked foods .
  • Volatile Compound Formation: Research indicates that the formation of this compound is influenced by the presence of other compounds, such as cysteine, and that it can be a dominant product under specific reaction conditions . For example, in Maillard reactions involving glycine-ribose Amadori rearrangement products (GR-ARP), this compound formation is favored when the molar ratio of cysteine to methylglyoxal (MGO) is 1:1 .
  • Seafood Research: this compound is found in seafood and is used in seafood research .
  • Solvent Influence: The type of solvent used during thermal treatment affects the production of volatile compounds. For instance, this compound is a secondary abundant product in triglyceride systems .

Synthesis Method:

  • 2-acetyl thiazole can be synthesized through a series of chemical reactions starting from 2-amino thiazole . The process involves the preparation of 2-amino thiazole, followed by the preparation of 2-bromo thiazole, and finally the synthesis of 2-acetyl thiazole . The final step involves adding 2-bromo thiazole to a butyllithium solution, followed by the addition of ethyl acetate .

Safety Assessment:

  • The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound . The RIFM Expert Panel consists of internationally known scientists that provide guidance to RIFM relevant to human health and environmental protection . The assessment included evaluations for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, and skin sensitization .
  • Genotoxicity: this compound was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test .
  • Skin Sensitization: According to the RIFM study, this compound does not present a safety concern for skin sensitization .

Potential Pharmaceutical Applications:

  • Anticancer Activity: Venom from cone snails contains compounds like this compound and may have anticancer properties . Studies on Conus vexillum venom have shown cytotoxic effects on Ehrlich's ascites carcinoma cells, suggesting potential anticancer activity .

Mechanism of Action

The mechanism of action of 2-Acetylthiazole involves its interaction with olfactory receptors, which are responsible for detecting its distinctive aroma. The compound’s molecular structure allows it to bind to specific receptors, triggering a sensory response. In biological systems, it may also interact with various enzymes and proteins, influencing metabolic pathways .

Comparison with Similar Compounds

  • 2-Acetylpyridine
  • 2-Acetylpyrazine
  • 2-Methoxy-4-methylphenol

Comparison: 2-Acetylthiazole is unique due to its thiazole ring, which imparts distinct chemical properties and aroma characteristics. Compared to 2-Acetylpyridine and 2-Acetylpyrazine, this compound has a more pronounced nutty and roasted aroma, making it particularly valuable in the food industry .

Biological Activity

2-Acetylthiazole is a heterocyclic compound with the chemical formula C5_5H5_5NOS, known for its diverse biological activities and applications in various fields, including food science and pharmacology. This article explores the biological activity of this compound, focusing on its formation pathways, biological effects, and potential therapeutic applications.

This compound is characterized by its nutty, cereal-like aroma and low odor threshold. It is formed through complex reactions involving d-glucose and l-cysteine, particularly in the Maillard reaction, which is significant in food processing. Recent studies have elucidated a novel pathway for its synthesis involving glyoxal and methylglyoxal as intermediates .

Biological Activity

Antimicrobial Properties
this compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for food preservation and safety applications. Its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented .

Antioxidant Activity
The compound has also been studied for its antioxidant properties. In vitro assays have shown that this compound can scavenge free radicals, contributing to its potential health benefits in preventing oxidative stress-related diseases .

Antitumor Potential
Recent investigations into the antitumor effects of this compound have revealed promising results. A study evaluated a copper(II) complex with hydrazone derived from this compound, demonstrating significant cytotoxic effects on cancer cell lines . This suggests that derivatives of this compound could be explored further as anticancer agents.

Case Studies

  • Food Safety Applications :
    A study highlighted the use of this compound as a natural preservative due to its antimicrobial properties. It was effective in extending the shelf life of various food products by inhibiting spoilage organisms .
  • Pharmacological Research :
    Research into the pharmacological applications of this compound has focused on its role in developing new therapeutic agents. The compound's ability to modulate oxidative stress markers in cancer cells indicates its potential as an adjunct treatment in oncology .

Data Table: Biological Activities of this compound

Activity Description References
AntimicrobialInhibits growth of S. aureus, E. coli
AntioxidantScavenges free radicals
AntitumorCytotoxic effects on cancer cell lines
Food PreservationExtends shelf life by inhibiting spoilage organisms

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetylthiazole, and what analytical techniques confirm its purity and structure?

  • Methodology : The synthesis of this compound typically involves condensation reactions, such as the Hantzsch thiazole synthesis, modified with acetylating agents. For structural confirmation, use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and elemental analysis (CHNS/O) to verify stoichiometry . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) further confirms molecular structure, with characteristic peaks for the thiazole ring and acetyl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Inhalation : Work in a fume hood; if exposed, move to fresh air immediately .
  • Skin/Eye Contact : Use gloves and goggles; rinse with water for 15 minutes if exposed .
  • Waste Disposal : Follow local regulations for organic solvents and thiazole derivatives. Avoid long-term storage due to potential degradation .

Q. How is this compound utilized in preparing chiral alcohols or triazolothiazoles?

  • Application : this compound serves as a precursor in aldol condensation reactions to synthesize chiral alcohols. For triazolothiazoles, perform click chemistry with azides under copper catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and purify products using column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Strategy :

Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, concentration ranges).

Meta-Analysis : Aggregate data from multiple sources to identify trends or outliers.

Structural Analysis : Use X-ray crystallography or computational docking to correlate activity with substituent effects .

Q. What methodological innovations address challenges in synthesizing this compound derivatives (e.g., low yields, harsh conditions)?

  • Green Chemistry Approaches :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 80% yield in 30 minutes vs. 6 hours conventionally).
  • Catalyst Optimization : Employ β-cyclodextrin or iodine to enhance regioselectivity and reduce byproducts .

Q. How is this compound applied in neurobehavioral studies, and how are experimental confounders controlled?

  • Experimental Design :

  • Odorant Discrimination Tasks : Mice are trained to distinguish this compound (τ delivery: 337.9 s) from m-cresol using go/no-go paradigms.
  • Controls : Use solvent-only trials (e.g., mineral oil) and empty reservoirs to rule out contamination. Validate neural activity via glomerular imaging .

Q. What computational strategies predict the interaction of this compound derivatives with biological targets?

  • Approach :

  • Molecular Docking : Use software like AutoDock to model binding poses with proteins (e.g., acetylcholinesterase).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Validate with in vitro assays .

Q. Data Highlights

Property/Method Key Parameters Reference
FT-IR Analysis C=O stretch: ~1700 cm⁻¹; Thiazole ring: ~1450 cm⁻¹
Behavioral Accuracy Mice achieved 90% discrimination in 260 trials
Green Synthesis Yield 80% under microwave vs. 50% conventional

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)ethanone
Source PubChem
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InChI

InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MOMFXATYAINJML-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
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DSSTOX Substance ID

DTXSID0030162
Record name 2-Acetylthiazole
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Molecular Weight

127.17 g/mol
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Physical Description

Solid, Clear, colourless to pale yellow, oily liquid; cocoa, hazelnut, popcorn, bread-like odour
Record name 2-Acetylthiazole
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Record name 2-Acetylthiazole
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/974/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

89.00 to 91.00 °C. @ 12.00 mm Hg
Record name 2-Acetylthiazole
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Solubility

Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Acetylthiazole
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Density

1.225-1.229
Record name 2-Acetylthiazole
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CAS No.

24295-03-2
Record name 2-Acetylthiazole
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Record name Ethanone, 1-(2-thiazolyl)-
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Record name 1-(thiazol-2-yl)ethan-1-one
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Record name 2-ACETYLTHIAZOLE
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Melting Point

64.5 - 65.5 °C
Record name 2-Acetylthiazole
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Retrosynthesis Analysis

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